Cas no 890136-70-6 (Phenanthrene, 1-bromo-3,4,6,7-tetramethoxy-)

Phenanthrene, 1-bromo-3,4,6,7-tetramethoxy- structure
890136-70-6 structure
Product Name:Phenanthrene, 1-bromo-3,4,6,7-tetramethoxy-
CAS No:890136-70-6
MF:C18H17BrO4
MW:377.229184865952
CID:581935
PubChem ID:71405240
Update Time:2025-04-19

Phenanthrene, 1-bromo-3,4,6,7-tetramethoxy- Chemical and Physical Properties

Names and Identifiers

    • Phenanthrene, 1-bromo-3,4,6,7-tetramethoxy-
    • 1-bromo-3,4,6,7-tetramethoxyphenanthrene
    • DTXSID20825893
    • 890136-70-6
    • Inchi: 1S/C18H17BrO4/c1-20-14-7-10-5-6-11-13(19)9-16(22-3)18(23-4)17(11)12(10)8-15(14)21-2/h5-9H,1-4H3
    • InChI Key: ZHBXEGGUVJIGGU-UHFFFAOYSA-N
    • SMILES: BrC1C=C(C(=C2C=1C=CC1C=C(C(=CC2=1)OC)OC)OC)OC

Computed Properties

  • Exact Mass: 376.03102g/mol
  • Monoisotopic Mass: 376.03102g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 4
  • Complexity: 393
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5
  • Topological Polar Surface Area: 36.9Ų
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